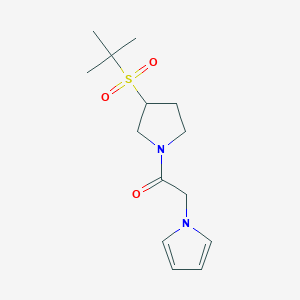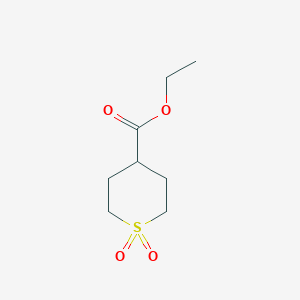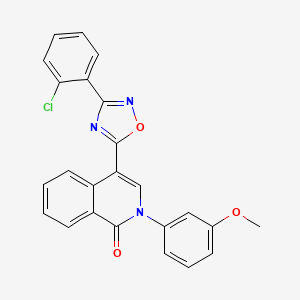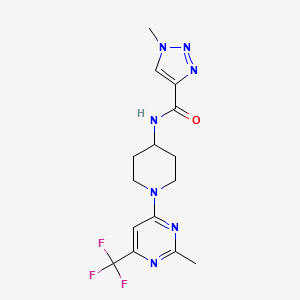![molecular formula C9H13ClO B2568914 2-Chloro-1-spiro[2.4]heptan-6-ylethanone CAS No. 2416228-71-0](/img/structure/B2568914.png)
2-Chloro-1-spiro[2.4]heptan-6-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-1-spiro[2.4]heptan-6-ylethanone is a chemical compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various scientific research fields. This compound belongs to the spiroketone family and is widely used as a starting material for the synthesis of various organic compounds.4]heptan-6-ylethanone.
Scientific Research Applications
Novel Synthetic Pathways
A New Approach to Bornane Synthesis : Researchers developed a synthesis method for bornane derivatives, starting from spiro[2.4]heptadiene compounds. Through a series of reactions involving solvolysis, desulfurization, and Diels-Alder reactions, they successfully synthesized rac-10-hydroxycamphor. This novel approach opens opportunities for variations in bornane synthesis, suggesting potential applications in the development of new materials and bioactive molecules (Föhlisch, Abu Bakr, & Fischer, 2002).
Electron Acceptors in Organic Electronics
Electronegative Spiroannelated Methanofullerenes : The synthesis and electrochemistry of spiroannelated methanofullerenes bearing quinone-type addends were studied. These novel methanofullerenes exhibited unique electronic properties due to the spiroconfiguration, showing potential as electron acceptors in organic electronics. This research contributes to the development of new materials for electronic applications, such as organic solar cells and transistors (Knight et al., 1997).
Reactivity and Mechanistic Insights
Cycloaddition and Solvolysis Reactions : The study of 2-chlorocyclopentanone under alcoholysis conditions revealed insights into cycloaddition reactions and the formation of bicyclo and tricyclo compounds. This work enhances our understanding of the reactivity of chlorinated cyclopentanones and their potential in synthesizing complex cyclic structures, contributing to the field of synthetic organic chemistry (Föhlisch & Joachimi, 1987).
Photodynamic Therapy Applications
Singlet Oxygen Generation Sensitization : Spiro(dipyridinogermole)(dithienogermole) derivatives were investigated as photosensitizers for singlet oxygen generation. The efficient intersystem crossing characteristic of these spiro compounds suggests potential applications in photodynamic therapy for treating cancer, where targeted singlet oxygen generation is crucial for the therapeutic effect (Ohshita et al., 2016).
Photochromic Materials Development
Directed Synthesis of Spiro-fused Photochromes : Utilizing tetracyanoethylated diarylethanones, researchers synthesized spiro-fused diarylethenes displaying photochromic properties. These findings highlight the potential of spiro[2.4]heptan-6-ylethanone derivatives in the development of photoresponsive materials, which could find applications in smart windows, data storage, and photo-switchable devices (Belikov et al., 2015).
properties
IUPAC Name |
2-chloro-1-spiro[2.4]heptan-6-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-6-8(11)7-1-2-9(5-7)3-4-9/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTCTQHTMVJOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-spiro[2.4]heptan-6-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


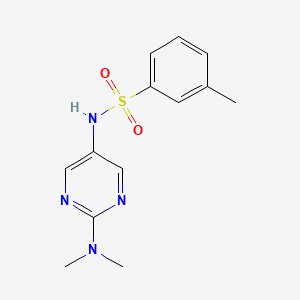
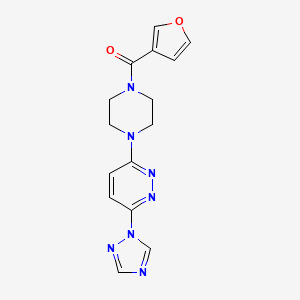
![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2568834.png)
![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2568835.png)
![N-(4-(methylthio)benzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2568836.png)
![N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2568837.png)
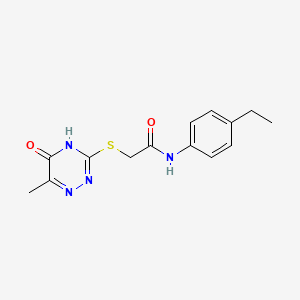
![N-[3-[(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2568843.png)
